molecular formula C30H28F3N3O7 B13435535 Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate

Cat. No.: B13435535
M. Wt: 599.6 g/mol
InChI Key: HNEGTFZEUZYWKK-RIGUNPEGSA-N
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Description

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is a derivative of trifloxystrobin, a widely used fungicide. This compound is known for its effectiveness in controlling a broad spectrum of fungal diseases in various crops. It functions by inhibiting fungal spore germination, making it a valuable tool in agricultural pest management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate involves several steps. One of the key intermediates in its synthesis is methyl (2E)-2-(bromomethyl)phenylethanoate. This intermediate is then reacted with other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate has several scientific research applications:

Mechanism of Action

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate exerts its effects by inhibiting the mitochondrial cytochrome-bc1 complex in fungi. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. The molecular targets involved in this process are primarily located within the fungal mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifloxystrobin-benzyl 2-(Methoxyimino) Acetate is unique due to its specific chemical structure, which provides distinct advantages in terms of its fungicidal activity and environmental behavior. Its ability to inhibit fungal spore germination effectively makes it a valuable tool in integrated pest management strategies .

Properties

Molecular Formula

C30H28F3N3O7

Molecular Weight

599.6 g/mol

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-[[(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetyl]oxymethyl]phenyl]acetate

InChI

InChI=1S/C30H28F3N3O7/c1-19(20-12-9-13-23(16-20)30(31,32)33)34-43-18-22-11-6-8-15-25(22)27(36-41-4)29(38)42-17-21-10-5-7-14-24(21)26(35-40-3)28(37)39-2/h5-16H,17-18H2,1-4H3/b34-19-,35-26-,36-27-

InChI Key

HNEGTFZEUZYWKK-RIGUNPEGSA-N

Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC)/C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OCC2=CC=CC=C2C(=NOC)C(=O)OC)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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